(3-Tert-butylphenyl)methanol
Overview
Description
“(3-Tert-butylphenyl)methanol” is a chemical compound with the molecular formula C11H16O . It is also known by its CAS Number: 51503-09-4 .
Molecular Structure Analysis
The molecular structure of “(3-Tert-butylphenyl)methanol” consists of a phenyl ring substituted at the 3-position with a tert-butyl group and a methanol group . The molecular weight of the compound is 164.25 .Physical And Chemical Properties Analysis
“(3-Tert-butylphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 164.25 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
- Application : Researchers have explored the use of (3-Tert-butylphenyl)methanol in various electrochemical and photochemical reactions. These reactions include methylation, methoxylation, hydroxymethylation, and cyclization under light and electrical conditions . The study provides insights into sustainable synthetic pathways for high-value-added compounds.
- Application : Encapsulation of (3-Tert-butylphenyl)methanol using CuFe2O4 nanoparticles has been reported to significantly enhance residual efficiency in methanol production by 62.5-fold. This finding opens up new avenues for nanotechnology applications in methanotrophic methanol production .
- Application : Researchers have explored chemicals production from methanol to address environmental concerns, reduce costs, and decrease dependency on petroleum feedstock. (3-Tert-butylphenyl)methanol could serve as a promising substrate in this context .
Organic Synthesis
Nanotechnology
Biotechnological Substrate
Safety and Hazards
properties
IUPAC Name |
(3-tert-butylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYKLGLLTYYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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